Cas no 26239-22-5 (Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)-)

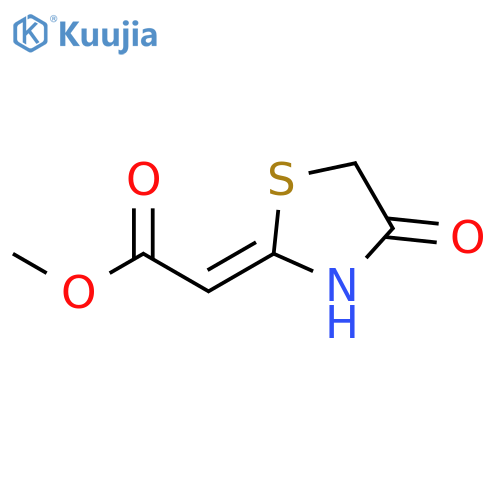

26239-22-5 structure

商品名:Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)-

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)- 化学的及び物理的性質

名前と識別子

-

- Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)-

- 2-(4-oxo-1,3-thiazolidin-2-ylidene)propanoate

- METHYL-(4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)ACETATE

- Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester

- Methyl (2Z)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate #

- IDI1_007203

- AKOS002665792

- Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)- (9CI)

- Z56853857

- methyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

- HMS1404B18

- 26239-22-5

- EN300-16987

- YERBFSSSKXIGIJ-DJWKRKHSSA-N

-

- インチ: InChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8)/b5-2-

- InChIKey: YERBFSSSKXIGIJ-DJWKRKHSSA-N

- ほほえんだ: COC(=O)C=C1NC(=O)CS1

計算された属性

- せいみつぶんしりょう: 173.01471

- どういたいしつりょう: 173.01466426g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- PSA: 55.4

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-279436-250 mg |

methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, |

26239-22-5 | 250MG |

¥1,188.00 | 2023-07-11 | ||

| Chemenu | CM464980-1g |

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)- (9CI) |

26239-22-5 | 95%+ | 1g |

$266 | 2024-07-28 | |

| Chemenu | CM464980-500mg |

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)- (9CI) |

26239-22-5 | 95%+ | 500mg |

$193 | 2024-07-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-279436-250mg |

methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, |

26239-22-5 | 250mg |

¥1188.00 | 2023-09-05 | ||

| Chemenu | CM464980-250mg |

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)- (9CI) |

26239-22-5 | 95%+ | 250mg |

$115 | 2024-07-28 |

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)- 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

26239-22-5 (Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (Z)-) 関連製品

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬